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molecular formula C8H6N2O5S B3331112 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid CAS No. 78278-04-3

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonic acid

Cat. No. B3331112
M. Wt: 242.21 g/mol
InChI Key: VPLDSHJSVVGKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04267325

Procedure details

2,4(1H, 3H)-Quinazolinedione (10 g) was added portionwise to a stirred mixture of 65% fuming sulphuric acid (10 ml) and concentrated sulphuric acid (40 ml) at room temperature. After the addition was complete, the mixture was stirred at 55°-60° for 30 minutes, cooled, poured onto ice (100 g) and stood in a refrigerator for 1 hour. The colourless crystals were filtered, washed with a little ice-cold 6 N hydrochloric acid and finally dried in a vacuum oven to give the hydrated title compound, (14.7 g, m.p. >300°).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[NH:3][C:2]1=[O:12].[S:13](=O)(=[O:16])([OH:15])[OH:14]>>[O:12]=[C:2]1[NH:3][C:4](=[O:11])[C:5]2[C:10](=[CH:9][CH:8]=[C:7]([S:13]([OH:16])(=[O:15])=[O:14])[CH:6]=2)[NH:1]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C(NC(C2=CC=CC=C12)=O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 55°-60° for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
poured onto ice (100 g)
WAIT
Type
WAIT
Details
stood in a refrigerator for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The colourless crystals were filtered
WASH
Type
WASH
Details
washed with a little ice-cold 6 N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
finally dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1NC2=CC=C(C=C2C(N1)=O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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